molecular formula C4H7B B1583404 Crotyl bromide CAS No. 29576-14-5

Crotyl bromide

Cat. No. B1583404
CAS RN: 29576-14-5
M. Wt: 135 g/mol
InChI Key: AVMHMVJVHYGDOO-NSCUHMNNSA-N
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Description

Crotyl bromide is a general organic reagent that can be used in the total synthesis of biologically important natural products and their derivatives such as (+)-artemisinin, plakortone E and (−)-horsfiline . It can also be used to prepare analogs of deoxycyclitols, pentopyranoses, 6-deoxyhexoses, hexoses and pseudo-indoxyl derivatives .


Synthesis Analysis

Crotyl bromide is used in the synthesis of biologically important natural products and their derivatives . It has been found to offer high syn-selectivity in the crotylation of aldehydes with crotyl bromide using practically stoichiometric amounts of the reagents .


Molecular Structure Analysis

The molecular formula of Crotyl bromide is C4H7Br . It has a linear formula of CH3CH=CHCH2Br .


Chemical Reactions Analysis

Crotyl bromide readily reacts with alkoxy boronates to form crotylboronates . It also acts as a reagent in the synthesis of antitumor antibiotic (±)-streptonigrin using ring-closing metathesis and asymmetric Suzuki-Miyaura cross-coupling to give the enantioenriched intermediates .


Physical And Chemical Properties Analysis

Crotyl bromide is a liquid with a refractive index of n20/D 1.480 (lit.) . It has a boiling point of 97-99°C (lit.) and a density of 1.312 g/mL at 25°C (lit.) .

Scientific Research Applications

Synthesis of Natural Products

Crotyl bromide is widely used in the synthesis of biologically important natural products and their derivatives. For example, it has been utilized in the total synthesis of compounds like (+)-artemisinin, plakortone E, and (−)-horsfiline. These substances have significant medicinal properties and are used in various therapeutic applications .

Asymmetric Allylation

The compound plays a crucial role in asymmetric allylation processes. This application is particularly important as it introduces an allylic moiety to carbonyl compounds or imines, leading to the formation of new functionalities such as hydroxyl or amino groups, while also adding a carbon-carbon double bond .

Enantioselective Addition

Crotyl bromide is used in enantioselective addition reactions, particularly in the addition to aromatic aldehydes. This process is essential for creating chiral molecules that are important in the development of pharmaceuticals and other active compounds .

Safety And Hazards

Crotyl bromide is highly flammable and can cause skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding heat, sparks, open flames, and hot surfaces .

Relevant Papers One paper discusses the use of bismuth-crotyl bromide-(1-butyl-3-methylimidazolium bromide) combination for high syn-selectivity in the crotylation of aldehydes . Another paper mentions the use of Crotyl bromide as a reagent in the synthesis of antitumor antibiotic (±)-streptonigrin .

properties

IUPAC Name

(E)-1-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Br/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMHMVJVHYGDOO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20885457
Record name 2-Butene, 1-bromo-, (2E)-
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Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Crotyl bromide

CAS RN

29576-14-5, 4784-77-4
Record name (2E)-1-Bromo-2-butene
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Record name 2-Butene, 1-bromo-, (2E)-
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Record name 2-Butene, 1-bromo-, (2E)-
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Record name 2-Butene, 1-bromo-, (2E)-
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Record name 1-bromobut-2-ene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of crotyl bromide?

A1: Crotyl bromide, also known as trans-1-bromobut-2-ene, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing crotyl bromide?

A2: Raman and infrared spectroscopy are valuable tools for structural analysis of crotyl bromide. These techniques provide insights into the vibrational modes of the molecule, enabling conformational analysis and determination of barriers to internal rotation. [] Nuclear magnetic resonance (NMR) spectroscopy is also highly effective in characterizing crotyl bromide and its reaction products. [, , , ]

Q3: How can I distinguish between different isomers of crotyl bromide using spectroscopic methods?

A3: NMR spectroscopy, particularly 1H-NMR and 13C-NMR, is effective in differentiating between isomers of crotyl bromide. For instance, coupling constants and chemical shifts in the NMR spectra can be used to assign specific signals to the syn- and anti- isomers of reaction products derived from crotyl bromide. [, , ]

Q4: What is the significance of crotyl bromide in organic synthesis?

A5: Crotyl bromide serves as a valuable reagent for introducing a crotyl group into a molecule, particularly through nucleophilic addition reactions. This reaction is particularly useful in the synthesis of natural products and other complex molecules with specific stereochemical requirements. [, , , , ]

Q5: What factors influence the regioselectivity of crotyl bromide additions?

A6: The regioselectivity (α- vs. γ-addition) of crotyl bromide additions can be significantly influenced by the choice of metal mediator, solvent, and additives. For instance, indium nanoparticles tend to favor γ-addition, while tin nanoparticles can yield a mixture of α- and γ-adducts, often with a preference for γ-addition. [, , , ] In contrast, the use of zinc as a mediator in DMPU predominantly leads to α-linear homoallylic alcohols. [] The addition of salts and other additives to the reaction mixture can further modulate regioselectivity. []

Q6: Can you explain the influence of different metals on the stereoselectivity of crotyl bromide additions?

A7: The choice of metal mediator significantly impacts the stereochemical outcome of crotyl bromide additions, affecting the diastereomeric ratio of products. Indium nanoparticles typically favor the formation of anti-isomers, while bismuth nanoparticles tend to produce predominantly syn-isomers. [, ] Tin nanoparticles generally yield a mixture with a preference for anti-isomers. [] This differential selectivity likely arises from the distinct mechanisms of action and intermediates formed with each metal. []

Q7: How does the presence of a chelating group affect the stereoselectivity of crotyl bromide additions?

A8: The presence of a chelating group in close proximity to the reactive site can significantly impact diastereoselectivity. For example, in the indium-mediated crotylation of sulfonimines possessing a nearby chelating group, a strong preference for the alpha-crotylation product with syn-selectivity is observed in aqueous media. []

Q8: What are some specific applications of crotyl bromide in organic synthesis?

A8: Crotyl bromide has found extensive application in synthesizing various compounds:

  • Synthesis of homoallylic alcohols: Crotyl bromide reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of metals like indium, tin, or bismuth, to yield homoallylic alcohols. [, , ] This reaction demonstrates control over regioselectivity and stereoselectivity, enabling the synthesis of desired isomers. [, , ]
  • Natural product synthesis: Crotyl bromide is instrumental in the synthesis of complex natural products. One notable example is the synthesis of (+)-artemisinin, an antimalarial drug, where crotyl bromide serves as a key building block in a multistep synthesis. []
  • Synthesis of pheromones: Crotyl bromide plays a crucial role in the stereoselective synthesis of insect pheromones, such as (9Z,12E)-tetradeca-9,12-dienyl acetate. [] This synthesis relies on a cross-coupling reaction between an alkynyl cuprate and crotyl bromide to establish the desired stereochemistry of the diene system in the pheromone molecule.

Q9: Have computational methods been used to study crotyl bromide reactions?

A10: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the mechanisms and selectivities associated with crotyl bromide reactions. These studies provide valuable insights into the transition states, intermediates, and energetic factors governing the reactions, thereby aiding in predicting and understanding experimental outcomes. [, ]

Q10: How do structural modifications of crotyl bromide analogs affect reactivity?

A11: Modifying the crotyl bromide structure can influence its reactivity and selectivity profiles. For instance, substituting the bromide with a chloride generally reduces reactivity. [] Furthermore, the presence and nature of substituents on the allyl group can significantly impact the stereochemical outcome of the reaction. []

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